Diethyl (ethoxymethyl)phosphonate
Description
Historical Trajectory and Evolution of Phosphonate (B1237965) Chemistry Relevant to (Ethoxymethyl)phosphonates
The chemistry of phosphonates, organic compounds containing a C-PO(OR)₂ group, has a rich history that lays the groundwork for understanding compounds like Diethyl (ethoxymethyl)phosphonate. wikipedia.org The first synthesis of a bisphosphonate compound was reported in 1897. wikipedia.org However, it was the development of key synthetic reactions that truly propelled the field forward.
A pivotal moment in phosphonate chemistry was the discovery of the Michaelis-Arbuzov reaction, a method for forming carbon-phosphorus bonds by reacting a trialkyl phosphite (B83602) with an alkyl halide. This reaction provides a general and convenient route to a wide variety of phosphonates. alfa-chemistry.com Another cornerstone of phosphonate chemistry is the Horner-Wadsworth-Emmons (HWE) reaction, first published in 1958 by Leopold Horner and further developed by William S. Wadsworth and William D. Emmons. wikipedia.orgconicet.gov.ar The HWE reaction utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, primarily producing E-alkenes. wikipedia.orgorganic-chemistry.org This reaction is valued for its high reactivity and the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com
The evolution of these synthetic methods enabled chemists to create increasingly complex and functionalized phosphonates. The introduction of functional groups onto the carbon skeleton of the phosphonate, as seen in this compound, expanded their synthetic utility. These functionalized phosphonates serve as versatile intermediates in the synthesis of bioactive molecules and advanced materials. chem960.com
Foundational Concepts of Phosphorylated Formaldehyde (B43269) Derivatives
Phosphorylated formaldehyde derivatives are a unique subclass of organophosphorus compounds. The simplest of these, formylphosphonates, are notably unstable. researchgate.net Their existence was even a matter of debate in the early 1970s. researchgate.net The instability arises from the propensity of the phosphorus-carbon bond in α-phosphorylated carbonyl compounds to cleave under mild conditions when exposed to nucleophiles. researchgate.net
To overcome this instability, chemists have focused on more stable precursors, primarily phosphorylated formaldehyde acetals. nih.gov this compound is an example of such an acetal (B89532), specifically a dialkyl (alkoxymethyl)phosphonate. nih.gov These acetals are more stable than their formylphosphonate counterparts and serve as valuable synthetic equivalents. nih.gov
The synthesis of these acetals can be achieved through various methods. One common approach involves the reaction of hydrophosphinoyl compounds, such as diethyl phosphite, with orthoformate esters. nih.govwikipedia.org Another general method is the reaction of phosphorus trichloride (B1173362) derivatives with an excess of orthoformate esters. nih.gov
The chemical properties of phosphorylated formaldehyde acetals like this compound are influenced by both the phosphonate and the acetal functional groups. nih.gov The acetal group can be hydrolyzed under acidic conditions to release the otherwise unstable formylphosphonate in situ for further reactions. nih.gov This reactivity makes them important intermediates, for instance, in the Horner-Wadsworth-Emmons reaction for olefination, where they can introduce a one-carbon unit into a molecule. chem960.com
Structure
2D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDURRTQRGRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520370 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-80-4 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Ethoxymethyl)phosphonate | |
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Advanced Synthetic Methodologies for Diethyl Ethoxymethyl Phosphonate and Analogues
Phosphorylation Reactions
Phosphorylation reactions are fundamental to the construction of the phosphonate (B1237965) moiety. These methods involve the creation of the essential phosphorus-carbon (P-C) bond and the establishment of the phosphonate ester groups.
Direct Synthesis from Phosphoric Acid and Phosphorous Anhydride (B1165640) Precursors
A direct and efficient route to Diethyl (ethoxymethyl)phosphonate involves the reaction of phosphorous acid (H₃PO₃) or its anhydride, phosphorous anhydride, with an orthoformate ester. nih.gov This method is valued for its operational simplicity. nih.gov In a typical procedure, reacting phosphorous acid with three equivalents of triethyl orthoformate leads to the formation of Diethyl (diethoxymethyl)phosphonate. nih.gov This transformation consolidates the precursor materials into the desired phosphonate structure with minimal steps. nih.gov
| Precursor | Reagent | Product | Reference |
| Phosphorous Acid (H₃PO₃) | Triethyl Orthoformate | Diethyl (diethoxymethyl)phosphonate | nih.gov |
| Phosphorous Anhydride | Triethyl Orthoformate | Diethyl (diethoxymethyl)phosphonate | nih.gov |
Reactions Utilizing Phosphorus Halide Derivatives
Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), serve as versatile starting materials for synthesizing phosphonate analogues. nih.gov For instance, the reaction of phosphorus trichloride with dimethylformamide dimethylacetal results in the formation of dimethyl (dimethoxymethyl)phosphonate. nih.gov This reaction showcases the utility of a phosphorus halide in building the phosphonate core, although it may also yield byproducts like tetramethyl (N,N-dimethylaminomethyl)diphosphonate. nih.gov
Functional Group Interconversions and Derivatization Routes
Once the phosphonate scaffold is in place, functional group interconversions and derivatization reactions provide pathways to a wide range of analogues, enabling the fine-tuning of the molecule's structure.
Alkylation and Arylation Strategies
The synthesis of phosphonate analogues often employs advanced cross-coupling strategies. Palladium-catalyzed reactions, for example, enable the coupling of H-phosphonate diesters with various aryl and vinyl halides. organic-chemistry.org Similarly, copper-catalyzed reactions provide an efficient means to form a P-C bond by reacting phosphorus nucleophiles with diaryliodonium salts at room temperature. organic-chemistry.org These methods are noted for their high yields and tolerance of various functional groups. organic-chemistry.org
Another fundamental strategy involves the deprotonation of the carbon adjacent to the phosphorus atom to form a carbanion. This nucleophilic intermediate can then react with alkyl halides or other electrophiles in an SN2 reaction to introduce new alkyl groups, a cornerstone of reactions like the Horner-Wadsworth-Emmons olefination. youtube.com
| Reaction Type | Catalyst/Reagent | Reactants | Product Type | Reference |
| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ | H-phosphonate diesters + Aryl/Vinyl Halides | Aryl/Vinyl Phosphonates | organic-chemistry.org |
| Copper-Catalyzed P-Arylation | Cu₂O/1,10-phenanthroline | H-phosphonate diesters + Boronic Acids | Aryl Phosphonates | organic-chemistry.org |
| Base-Mediated Alkylation | Sodium Ethoxide | Phosphonate Ester + Alkyl Halide | α-Alkylated Phosphonate | youtube.com |
Mitsunobu Reaction Protocols for Phosphonate Esterification
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of other functional groups, including esters, with a characteristic inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction is a dehydrative redox process that utilizes a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov
The mechanism proceeds through the initial formation of a phosphonium (B103445) intermediate from the reaction of triphenylphosphine and DEAD. organic-chemistry.org This intermediate activates the alcohol, turning the hydroxyl group into a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by a pronucleophile, such as a carboxylic acid, results in the formation of the corresponding ester via an SN2 mechanism, leading to complete inversion of the alcohol's stereocenter. organic-chemistry.orgwikipedia.org This stereospecificity makes the Mitsunobu reaction highly valuable in the synthesis of complex molecules and natural products. organic-chemistry.orgnih.gov In the context of phosphonate chemistry, this protocol can be applied to hydroxylated phosphonate precursors to introduce ester functionalities.
| Reagents | Role | Key Outcome | Reference |
| Triphenylphosphine (PPh₃) | Reducing Agent/Phosphonium Intermediate Formation | Activates the alcohol | organic-chemistry.orgwikipedia.org |
| Diethyl Azodicarboxylate (DEAD) | Oxidizing Agent | Facilitates the redox process | organic-chemistry.orgwikipedia.org |
| Alcohol | Substrate | Undergoes functional group conversion | nih.gov |
| Carboxylic Acid | Nucleophile | Forms the ester | nih.gov |
| Overall Transformation | Esterification | Inversion of stereochemistry at the alcohol carbon | organic-chemistry.orgnih.gov |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a significant tool in organophosphorus chemistry, offering considerable advantages over conventional heating methods. youtube.comyoutube.com The primary benefits include dramatic acceleration of reaction rates, improved product yields, and enhanced purity. youtube.comresearchgate.net Reactions that typically require hours or even days of reflux under traditional conditions can often be completed in a matter of minutes using microwave irradiation. youtube.comresearchgate.net This efficiency stems from the direct and rapid heating of polar substances within the reaction mixture, leading to a more uniform and selective heating profile compared to the slower heat transfer from the walls of a vessel in conventional methods. youtube.comresearchgate.net
The Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds, is particularly well-suited for microwave enhancement. researchgate.netmdpi.com The mechanism, which involves the formation of an ionic phosphonium salt intermediate, is accelerated by the microwave field. nih.gov This has led to the development of efficient, solvent-free, and catalyst-free protocols for synthesizing a wide array of phosphonates. asianpubs.orgresearchgate.net
While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the methodology has been successfully applied to a variety of analogous compounds, including haloalkylphosphonates and complex heterocyclic phosphonates. These examples demonstrate the robustness and versatility of the approach.
A notable application is the efficient and environmentally friendly synthesis of dialkyl haloalkylphosphonates. researchgate.net For instance, the reaction of triisopropyl phosphite (B83602) with various dihaloalkanes under solvent-free microwave irradiation provides the desired products in high yields. rsc.org This "green" approach requires only one equivalent of the starting materials and simplifies purification. researchgate.net
The following table summarizes the conditions for the microwave-assisted Michaelis-Arbuzov reaction for preparing various haloalkylphosphonates. rsc.org
Table 1: Microwave-Assisted Synthesis of Haloalkylphosphonates rsc.org
| Phosphite Reagent | Alkyl Halide | Temperature (°C) | Time (min) | Yield (%) | Product |
|---|---|---|---|---|---|
| Triisopropyl phosphite | 1-Bromo-2-chloroethane | 150 | 30 | 83 | Diisopropyl 2-chloroethylphosphonate |
| Triisopropyl phosphite | Dibromomethane | 150 | 30 | >90 (crude) | Diisopropyl bromomethylphosphonate |
| Triisopropyl phosphite | 2,2'-Dichlorodiethyl ether | 190 | 160 | 73 | Diisopropyl 2-(2-chloroethoxy)ethylphosphonate |
Similarly, microwave irradiation has been effectively used for the synthesis of more complex phosphonate analogues, such as polysubstituted pyrimidinylphosphonates. nih.gov In these syntheses, various halopyrimidines react with an excess of trialkyl phosphite, which also serves as the solvent, under microwave conditions to produce the corresponding phosphonates in high yields and with short reaction times. nih.gov
The data below illustrates the successful application of microwave-assisted synthesis for these complex heterocyclic analogues. nih.gov
Table 2: Microwave-Assisted Synthesis of Pyrimidinylphosphonates nih.gov
| Starting Material | Phosphite Reagent | Temperature (°C) | Time (min) | Yield (%) | Product |
|---|---|---|---|---|---|
| 4,6-Diamino-2,5-dichloropyrimidine | Triisopropyl phosphite | 200 | 30 | 78 | Diisopropyl 4,6-diamino-5-chloropyrimidin-2-ylphosphonate |
| 2-Amino-4,6-dichloropyrimidine | Triisopropyl phosphite | 200 | 10 | 72 | Diisopropyl 2-amino-6-chloropyrimidin-4-ylphosphonate |
| 2-Amino-4,6-dichloropyrimidine | Triethyl phosphite | 160 | 20 | 90 | Tetraethyl 2-aminopyrimidine-4,6-diyldiphosphonate |
| 2,4-Diamino-6-chloropyrimidine | Triisopropyl phosphite | 200 | 30 | 93 | Diisopropyl 2,4-diamino-pyrimidin-6-ylphosphonate |
Beyond the Michaelis-Arbuzov reaction, microwave assistance has also been applied to other P-C bond-forming reactions like the Hirao reaction, which couples >P(O)H species with aryl or vinyl halides. mdpi.com Microwave conditions, often in the absence of sensitive and costly P-ligands, can lead to high conversions and excellent yields in significantly shorter reaction times compared to conventional heating. mdpi.com
Elucidation of Reaction Mechanisms and Reactivity Profiles of Diethyl Ethoxymethyl Phosphonate
Mechanistic Pathways of Acetal (B89532) Group Transformations
The ethoxymethyl group, (CH₂OCH₂CH₃), attached to the phosphorus atom is structurally analogous to a formaldehyde (B43269) acetal. As such, its transformations are a key aspect of the molecule's chemistry. This P-C-O linkage can be readily cleaved under certain conditions, particularly acidic catalysis. researchgate.net
The general mechanism for acid-catalyzed acetal hydrolysis involves several equilibrium steps:
Protonation: The ether oxygen of the ethoxymethyl group is protonated by an acid catalyst (H⁺), which turns the ethoxy group into a good leaving group (ethanol). youtube.com
Leaving Group Departure: The protonated intermediate eliminates ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This cation is stabilized by the lone pair on the adjacent oxygen atom. youtube.com
Nucleophilic Attack: A water molecule attacks the highly electrophilic carbocation. youtube.com
Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal, in this case, diethyl (hydroxymethyl)phosphonate.
This hemiacetal can undergo further acid-catalyzed reaction to ultimately cleave the P-C bond, though the P-Csp³-O linkage is noted to be susceptible to cleavage by reagents like hydrogen halides (e.g., HBr), boron trifluoride etherate (BF₃·Et₂O), and trimethylsilyl (B98337) halides (Me₃Si-Hal). researchgate.net The stability of acetals towards bases means that transformations of this group are typically performed under acidic or neutral conditions. organic-chemistry.org
A key reaction demonstrating the transformation of this group is its use in the synthesis of other molecules. For instance, a related compound, diethyl (diethoxymethyl)phosphonate, reacts with o-aminophenol in a process that involves the transformation of the acetal group. researchgate.net
Rearrangement Reactions and Their Driving Forces
Rearrangement reactions are fundamental in organophosphorus chemistry, often enabling the synthesis of complex structures from simpler precursors. For phosphonates, one of the most significant rearrangements is the phosphonate-phosphate rearrangement and its variants. researchgate.net A key example is the base-catalyzed rearrangement of α-hydroxy-phosphonates to phosphates, known as the nih.govorganic-chemistry.org-phospha-Brook rearrangement. researchgate.net
While a specific rearrangement for diethyl (ethoxymethyl)phosphonate is not prominently documented, analogous systems provide insight into potential pathways. A common driving force for such rearrangements is the formation of a more stable chemical bond. For example, in base-induced isomerizations, a strong base like an organolithium reagent can deprotonate a carbon or oxygen atom, creating an anionic intermediate that subsequently rearranges. The driving force is often the formation of a thermodynamically more stable lithium-heteroatom bond compared to a lithium-carbon bond. nih.gov
A potential, though hypothetical, rearrangement for this compound could be initiated by metalation. If a strong base were to deprotonate the methylene (B1212753) carbon adjacent to the phosphorus, the resulting carbanion could, in principle, undergo rearrangement. More commonly, rearrangements in similar systems involve the migration of a phosphoryl group from a heteroatom (like oxygen or nitrogen) to an adjacent carbon atom. nih.gov For instance, the isomerization of phosphoramidates to α-aminophosphonates is driven by the migration of the dialkoxyphosphinyl group from nitrogen to a carbanionic center. nih.gov The stereochemical course of these reactions, such as the α-hydroxyphosphonate-phosphate rearrangement, often proceeds with retention of configuration at the migrating center. researchgate.net
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of this compound is characterized by distinct nucleophilic and electrophilic centers.
Electrophilic Center:
The phosphorus atom is the primary electrophilic center. It is bonded to three electronegative oxygen atoms, which withdraw electron density, making the phosphorus susceptible to attack by nucleophiles. This is the basis for reactions like hydrolysis and transesterification. Activation with strong electrophiles like triflic anhydride (B1165640) can generate a highly reactive phosphonium (B103445) ion, which readily undergoes substitution with a wide range of O, N, S, and C nucleophiles. nih.gov
Nucleophilic Centers:
The phosphoryl oxygen (P=O) is a primary nucleophilic and hydrogen-bond accepting site. It can be protonated under acidic conditions, which activates the phosphonate (B1237965) towards nucleophilic attack. youtube.com
The ester and ether oxygen atoms possess lone pairs and are also nucleophilic. The ether oxygen's basicity allows it to be protonated, initiating acetal cleavage as described in section 3.1. youtube.com
The α-carbon (the methylene carbon between P and O) can be deprotonated by a strong base to form a carbanion. This resulting nucleophile is a cornerstone of the Horner-Wadsworth-Emmons reaction, where it attacks carbonyl compounds to form alkenes.
The interplay of these sites allows for a diverse range of reactions. For example, the phosphorus center's electrophilicity allows for substitution reactions, while the nucleophilicity of the α-carbon enables C-C bond formation.
Table 1: Nucleophilic and Electrophilic Sites of this compound
| Site | Type | Common Reactions |
| Phosphorus (P) | Electrophilic | Hydrolysis, Transesterification, Nucleophilic Substitution |
| Phosphoryl Oxygen (P=O) | Nucleophilic | Protonation, Hydrogen Bonding |
| Ester Oxygens (-OEt) | Nucleophilic | Protonation |
| Ether Oxygen (-OCH₂CH₃) | Nucleophilic | Protonation (Acetal Cleavage) |
| α-Methylene Carbon (-CH₂-) | Acidic Proton (forms Nucleophile) | Deprotonation (e.g., by BuLi) to form a carbanion |
Hydrolytic Stability and Pathways under Acidic and Basic Conditions
The stability of this compound towards hydrolysis depends significantly on the pH of the medium. The molecule contains two types of hydrolyzable groups: the two P-O-Et phosphonate ester linkages and the P-C-O-C acetal linkage.
Acidic Conditions: Under acidic conditions, both the phosphonate esters and the acetal group are susceptible to cleavage.
Acetal Hydrolysis: The P-C-O-C linkage is particularly acid-labile. The mechanism involves protonation of the ether oxygen, followed by cleavage to form ethanol and an oxocarbenium ion, which is then trapped by water. youtube.comorganic-chemistry.org This pathway can ultimately lead to the formation of diethyl (hydroxymethyl)phosphonate and ethanol.
Ester Hydrolysis: The phosphonate esters hydrolyze in two consecutive steps, yielding the phosphonic acid monoester and finally the fully hydrolyzed phosphonic acid. nih.gov The hydrolysis rate is influenced by the alkyl group; for dialkyl phosphonates, isopropyl esters tend to hydrolyze faster than methyl esters under acidic catalysis. nih.gov Vigorous hydrolysis with concentrated acids like HBr or HCl at high temperatures is often required for complete cleavage. nih.govbeilstein-journals.orgbeilstein-journals.org
Basic Conditions: Under basic conditions, the reactivity pattern is different.
Acetal Stability: Acetal groups are generally stable to bases and nucleophiles, so the ethoxymethyl group is expected to remain intact. organic-chemistry.org
Ester Hydrolysis: The phosphonate esters are readily hydrolyzed by hydroxide (B78521) ions (OH⁻). The reaction proceeds via nucleophilic attack of OH⁻ on the electrophilic phosphorus atom. nih.gov Unlike in acid, the rate of basic hydrolysis is significantly faster for less sterically hindered esters; methyl esters react much more rapidly than isopropyl esters. nih.gov
Table 2: Summary of Hydrolytic Stability
| Condition | Acetal Group (P-C-O-C) | Phosphonate Ester Group (P-O-Et) | Primary Products |
| Acidic (e.g., aq. HCl) | Labile | Labile | Diethyl (hydroxymethyl)phosphonate, Ethanol, Ethyl (ethoxymethyl)phosphonic acid, (Ethoxymethyl)phosphonic acid |
| Basic (e.g., aq. NaOH) | Stable | Labile | Sodium salt of ethyl (ethoxymethyl)phosphonate, Ethanol |
Transesterification Processes
Transesterification is a key reaction for modifying the ester groups of phosphonates, allowing the ethyl groups to be exchanged for other alkyl or aryl groups. This process can be catalyzed by either acids or bases and is typically an equilibrium reaction. researchgate.net To drive the reaction to completion, the alcohol reactant is often used in large excess or as the solvent. wikipedia.org
Base-Catalyzed Transesterification: This is a common method, often using a catalytic amount of a sodium alkoxide corresponding to the alcohol being introduced (e.g., sodium methoxide (B1231860) in methanol). google.com The mechanism involves the nucleophilic attack of an alkoxide ion (RO⁻) on the electrophilic phosphorus atom, leading to a pentacoordinate intermediate or transition state. The original ethoxide group is then eliminated, yielding the new phosphonate ester. google.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the phosphoryl oxygen is first protonated. This enhances the electrophilicity of the phosphorus atom, making it more susceptible to attack by a neutral alcohol molecule. Subsequent proton transfers and elimination of ethanol lead to the transesterified product.
This reaction is highly valuable for synthesizing mixed phosphonate esters or for introducing functionalized alcohol moieties. For example, diethyl phosphite (B83602) can undergo transesterification with various alcohols, a reaction that can be facilitated by microwave irradiation. researchgate.netwikipedia.org
Radical Mechanisms in Functionalization Reactions
While ionic pathways dominate the chemistry of phosphonates, radical reactions provide alternative and powerful methods for functionalization, particularly for forming C-C and C-P bonds. The generation of phosphorus-centered radicals or radicals at positions α or β to the phosphonate group can initiate a variety of transformations.
Recent advancements have led to the development of radical versions of classical organophosphorus reactions. For example, a photoredox-catalyzed radical alternative to the Arbuzov reaction has been developed. This method allows for the phosphonylation of primary, secondary, and even tertiary alkyl halides under mild, room-temperature conditions, showing excellent functional group tolerance. The mechanism involves the generation of an alkyl radical which then adds to a phosphite to form a phosphoranyl radical intermediate, followed by β-scission. chinesechemsoc.org
Specific studies on radical reactions of functionalized phosphonates show that radicals can be generated at various positions on the alkyl chain. For instance, α-, β-, and γ-phosphoryl radicals can be created from corresponding halo-, sulfanyl-, or selanyl-alkylphosphonate precursors under reductive conditions (e.g., using AIBN/n-Bu₃SnH). These radicals can then add to alkenes to form new C-C bonds, enabling the synthesis of complex functionalized phosphonates that are otherwise difficult to access. researchgate.net While direct studies on this compound are scarce, these examples demonstrate the feasibility and synthetic potential of radical-mediated functionalization within this class of compounds. rsc.orgacs.org
Synthesis and Characterization of Diethyl Ethoxymethyl Phosphonate Derivatives
Formation of Diphosphonates and Polyphosphonates
The synthesis of molecules containing multiple phosphonate (B1237965) groups, such as diphosphonates and bisphosphonates, represents a significant area of research. These compounds are structurally related to pyrophosphates and have been investigated for various applications.
One established method for creating a diphosphonate structure is through the Michael addition reaction. For instance, a series of tetraethyl indolyl-1,1-bisphosphonates has been prepared using this approach researchgate.net. This reaction typically involves the addition of a nucleophile to an activated alkene, leading to the formation of a carbon-carbon bond and the introduction of the bisphosphonate moiety.
Another strategy involves the aromatization of cyclohexadiene diphosphonates. Tetramethyl 4,5-dimethylbenzene-1,2-diphosphonate can be synthesized by the oxidation of tetramethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-diphosphonate using a potassium permanganate/alumina reagent in acetone (B3395972) researchgate.net. This process converts the cyclic diene into an aromatic ring bearing two phosphonate groups.
Furthermore, hydroxymethylene-(phosphinyl)phosphonates (HMPPs), which are structurally analogous to bisphosphonates, have been synthesized through a one-pot procedure. This method involves the reaction of an acyl chloride with trimethylphosphite to form a dimethyl ester α-ketophosphonate, which is then reacted with a silylated phosphonite to yield the final HMPP product nih.gov.
| Diphosphonate Type | Synthetic Method | Precursors | Reference |
| Tetraethyl indolyl-1,1-bisphosphonates | Michael Addition | Indoles, Michael acceptors | researchgate.net |
| Tetramethyl 4,5-dimethylbenzene-1,2-diphosphonate | Oxidation/Aromatization | Tetramethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-diphosphonate, KMnO4/Al2O3 | researchgate.net |
| Hydroxymethylene-(phosphinyl)phosphonates (HMPPs) | One-pot sequence | Acyl chlorides, Trimethylphosphite, Silylated phosphonites | nih.gov |
Halogenated Derivatives and their Synthetic Routes
The introduction of halogen atoms into the structure of phosphonates can significantly alter their chemical properties. Various methods have been developed for the synthesis of halogenated phosphonate derivatives.
A common route to α-halogenated phosphonates involves the reaction of a precursor with a halogenating agent. For example, diethyl (dichloromethyl)phosphonate can be synthesized from diethyl (trichloromethyl)phosphonate by reaction with isopropylmagnesium chloride followed by treatment with ethanol (B145695) orgsyn.org. This procedure effectively replaces one chlorine atom with a hydrogen atom.
Fluorinated acyclic nucleoside phosphonates have also been prepared. The synthesis of α-fluoro derivatives of phosphonomethoxyethyl (PME) and hydroxymethylphosphonylmethyl (HPMP) compounds was achieved through the electrophilic fluorination of silylated (diethoxyphosphoryl)methoxy intermediates rsc.org. These fluorinated phosphonates were then coupled with nucleic bases to form the final acyclic nucleoside phosphonates rsc.org.
Additionally, the synthesis of p-tosyloxymethyl diethyl phosphonate involves the initial reaction of diethyl phosphite (B83602) and triethylamine (B128534) with paraformaldehyde, followed by reaction with p-toluenesulfonyl chloride google.com. While not a direct halogenation of the phosphonate, this introduces a tosyloxy group, which is an excellent leaving group, facilitating further nucleophilic substitution reactions.
| Halogenated Derivative | Synthetic Method | Key Reagents | Reference |
| Diethyl (dichloromethyl)phosphonate | Reduction of trichloro-precursor | Diethyl (trichloromethyl)phosphonate, Isopropylmagnesium chloride, Ethanol | orgsyn.org |
| α-Fluoro acyclic nucleoside phosphonates | Electrophilic fluorination | 1-tert-butyldimethylsiloxy-2-[(diethoxyphosphoryl)methoxy]ethane, Electrophilic fluorine source | rsc.org |
| p-Tosyloxymethyl diethyl phosphonate | Tosylation of hydroxymethyl intermediate | Diethyl phosphite, Paraformaldehyde, Triethylamine, p-Toluenesulfonyl chloride | google.com |
Thiophosphonate Analogues via Thionation Protocols
Thiophosphonates, where one or more oxygen atoms in the phosphonate group are replaced by sulfur, are of interest due to their altered reactivity and biological properties. Their synthesis often involves the use of specific thionating agents.
A general and mild method for the preparation of phosphonothioates involves the chemoselective activation of diethyl phosphonates with triflic anhydride (B1165640), followed by reaction with a thiol nucleophile nih.gov. This modular approach allows for the flexible introduction of a thioalkyl or thioaryl group.
The synthesis of diethyl [(phenylthio)methyl]phosphonate can be achieved through a Michaelis-Arbuzov reaction between chloromethyl phenyl sulfide (B99878) and triethyl phosphite orgsyn.org. The resulting thioether phosphonate can then be oxidized, for example with hydrogen peroxide in acetic acid, to form the corresponding diethyl [(phenylsulfonyl)methyl]phosphonate orgsyn.org.
Furthermore, the synthesis of O and S-glucosyl thiophosphates and a glucosyl 1C-thiophosphonate has been explored nih.gov. These syntheses involve the coupling of protected glucose derivatives with thiophosphate reagents, with reaction conditions influencing the yield and the stereoselectivity of the resulting products nih.gov.
| Thiophosphonate Analogue | Synthetic Method | Key Reagents | Reference |
| Mixed Phosphonothioates | Activation with Triflic Anhydride | Diethyl phosphonate, Triflic anhydride, Thiol | nih.gov |
| Diethyl [(phenylthio)methyl]phosphonate | Michaelis-Arbuzov Reaction | Chloromethyl phenyl sulfide, Triethyl phosphite | orgsyn.org |
| Glucosyl Thiophosphonates | Coupling Reaction | Protected glucose derivatives, Thiophosphate reagents | nih.gov |
Nitrogen-Containing Derivatives
The incorporation of nitrogen into phosphonate structures gives rise to important classes of compounds, including aminophosphonates and acyclic nucleoside phosphonates, which are analogues of amino acids and nucleotides, respectively.
Aminophosphonate and Phosphonoacetamide Synthesis
α-Aminophosphonates are widely synthesized via multicomponent reactions, most notably the Kabachnik-Fields reaction. This one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite is a highly efficient method nih.gov. Various catalysts, including Lewis acids like cerium chloride and zinc chloride, have been employed to improve yields under mild conditions nih.gov. Solvent-free conditions and the use of catalysts like phenylboronic acid have also been reported nih.gov.
An alternative is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine . The synthesis of diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate (B1262766) is achieved by reacting 3-(2-hydroxyethyl)-1,3-oxazolidine (formed from diethanolamine (B148213) and formaldehyde) with diethyl phosphite in the presence of a Lewis acid catalyst google.com.
The synthesis of Diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate has been accomplished through the O-alkylation of diethyl (2-azido-2-benzoylaminomethyl) phosphonate with phenol (B47542) gjesr.com. The azido (B1232118) precursor itself is generated from the corresponding bromo-derivative gjesr.com.
Acyclic Nucleoside Phosphonates: Synthetic Strategies
Acyclic nucleoside phosphonates (ANPs) are nucleotide analogues where the cyclic sugar moiety is replaced by an acyclic side chain bearing a phosphonate group. Their synthesis typically involves two key steps: construction of the phosphorylated acyclic side chain and subsequent coupling with a heterocyclic base.
One strategy involves the alkylation of a purine (B94841) or pyrimidine (B1678525) base with a pre-formed phosphonate-containing side chain. For example, novel α-fluoro derivatives of ANPs were prepared by coupling fluorinated PME or HPMP derivatives with nucleic bases under modified Mitsunobu conditions or base-catalyzed alkylation rsc.org. Similarly, oxime-containing ANPs were synthesized by reacting a purine base with bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by hydrolysis and condensation with diethyl aminooxymethylphosphonate researchgate.net.
Another approach involves building the acyclic chain onto the nucleobase. The synthesis of a new family of ANPs, termed "PHEEPA" [(2-pyrimidinyl-2-(2-hydroxyethoxy)ethyl)phosphonic acids], started from the Michael addition of benzyloxyethanol (B8438363) to a vinylphosphonate (B8674324) derivative, followed by introduction of the pyrimidine base researchgate.net.
| Nitrogen-Containing Derivative | General Synthetic Strategy | Key Intermediates/Reagents | Reference(s) |
| α-Aminophosphonates | Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Diethyl phosphite | nih.gov |
| Diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate | Ring-opening of oxazolidine | 3-(2-Hydroxyethyl)-1,3-oxazolidine, Diethyl phosphite, Lewis acid | google.com |
| Diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate | O-alkylation of azido-phosphonate | Diethyl (2-azido-2-benzoylaminomethyl) phosphonate, Phenol | gjesr.com |
| Fluorinated Acyclic Nucleoside Phosphonates | Coupling of side-chain and base | Fluorinated PME/HPMP derivatives, Nucleic bases, Mitsunobu reagents | rsc.org |
| Oxime-containing Acyclic Nucleoside Phosphonates | Condensation | 9-(2,2-diethoxyethyl)purines, Diethyl aminooxymethylphosphonate | researchgate.net |
| "PHEEPA" Acyclic Nucleoside Phosphonates | Michael addition and subsequent base introduction | Diethyl vinylphosphonate, Benzyloxyethanol, Pyrimidine base | researchgate.net |
α-Substituted Phosphonate Derivatives
The introduction of various substituents at the α-carbon (the carbon atom adjacent to the phosphorus atom) of phosphonates leads to a diverse range of derivatives with tailored properties.
α-Hydroxyphosphonates are typically synthesized via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone nih.gov. This reaction can be catalyzed by bases such as triethylamine or barium hydroxide (B78521) nih.gov. The resulting α-hydroxy group can be further functionalized, for instance, through acylation using acyl chlorides to yield α-acyloxyphosphonates nih.gov.
The synthesis of α-aminophosphonates, as detailed in section 4.4.1, is a prominent example of α-substitution, introducing an amino group at this position nih.govorganic-chemistry.org.
Halogen atoms can also be introduced at the α-position. As mentioned in section 4.2, diethyl (dichloromethyl)phosphonate is synthesized from a trichloromethyl precursor, resulting in α,α-dihalo substitution orgsyn.org.
Furthermore, other functional groups can be incorporated. Diethyl cyanomethylphosphonate, an important reagent for synthesizing α,β-unsaturated nitriles, represents an α-cyano substituted derivative enamine.net. The synthesis of α-heteroatom substituted β-keto phosphonates can be achieved by reacting the α-lithioanion of diethyl methylphosphonate (B1257008) with nitriles, followed by quenching with various electrophiles researchgate.net.
| α-Substituent | Synthetic Method | Key Reagents/Precursors | Reference |
| Hydroxy (-OH) | Pudovik Reaction | Aldehyde/Ketone, Dialkyl phosphite | nih.gov |
| Acyloxy (-OCOR) | Acylation of α-hydroxyphosphonate | α-Hydroxyphosphonate, Acyl chloride | nih.gov |
| Amino (-NHR) | Kabachnik-Fields / Pudovik Reaction | Aldehyde, Amine, Dialkyl phosphite | nih.govorganic-chemistry.org |
| Dichloro (-Cl2) | Reduction of trichloro-precursor | Diethyl (trichloromethyl)phosphonate | orgsyn.org |
| Cyano (-CN) | Not detailed in provided context | Not detailed in provided context | enamine.net |
| Heteroatom (in β-keto phosphonates) | Lithiation and electrophilic quench | Diethyl methylphosphonate, n-BuLi, Nitrile, Electrophile | researchgate.net |
Hydroxymethylphosphonate as a Synthetic Intermediate for Derivatives
Hydroxymethylphosphonates, particularly diethyl (hydroxymethyl)phosphonate, are highly versatile intermediates in organophosphorus chemistry. mdpi.comnih.gov Their utility stems from the reactive hydroxyl group attached to the α-carbon, which can be readily modified through various organic reactions. This allows for the synthesis of a wide array of phosphonate derivatives with diverse functionalities and potential applications. mdpi.comnih.gov The primary route to these intermediates is the Pudovik reaction, a well-established method for forming carbon-phosphorus bonds. researchgate.nettandfonline.com
The fundamental synthesis involves the addition of a dialkyl phosphite, such as diethyl phosphite, to formaldehyde (B43269). orgsyn.orgchemicalbook.com This reaction is typically catalyzed by a base, like triethylamine or potassium carbonate, and proceeds with high efficiency. researchgate.netorgsyn.org For instance, reacting diethyl phosphite with paraformaldehyde in the presence of triethylamine at elevated temperatures yields diethyl (hydroxymethyl)phosphonate as a colorless oil in high yield. chemicalbook.com
Once synthesized, the diethyl (hydroxymethyl)phosphonate can undergo several transformations to create a library of derivatives. These reactions primarily target the hydroxyl group for O-alkylation, O-acylation, halogenation, or nucleophilic substitution. mdpi.comnih.gov
O-Alkylation and O-Acylation Reactions
The hydroxyl function of α-hydroxyphosphonates can be alkylated or acylated to produce α-alkoxy- or α-acyloxyphosphonates, respectively. mdpi.com
O-Alkylation: The synthesis of α-alkoxyphosphonates, such as the titular diethyl (ethoxymethyl)phosphonate, is a key transformation. One documented method involves the protection of the hydroxyl group, for example, by reacting diethyl (hydroxymethyl)phosphonate with dihydropyran in the presence of phosphorus oxychloride to yield diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. orgsyn.org This reaction proceeds smoothly at room temperature in diethyl ether, with yields reported between 84% and 93%. orgsyn.org Another approach involves the O-alkylation of hydroxyphosphonates with reagents like benzyl (B1604629) bromoacetate (B1195939) in the presence of silver oxide. mdpi.com
O-Acylation: Acylation is another common derivatization route. Phenoxyacetyl chlorides are frequently used as acylating agents. mdpi.com The reaction of α-hydroxyphosphonates with these chlorides typically requires a reaction time of 3 to 7 hours and results in α-acyloxyphosphonates in yields ranging from 53% to 89%. mdpi.com The Mitsunobu reaction provides an alternative pathway for acylation, where reacting α-hydroxyphosphonates with a carboxylic acid in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate yields the desired α-acyloxyphosphonates in 65–88% yields. mdpi.com
Table 1: Synthesis of O-Alkylated and O-Acylated Derivatives
| Starting Intermediate | Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl (hydroxymethyl)phosphonate | O-Alkylation (Protection) | Dihydropyran, Phosphorus oxychloride | Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate | 84–93% | orgsyn.org |
| α-Hydroxyphosphonates | O-Acylation | Phenoxyacetyl chlorides | α-Acyloxyphosphonates | 53–89% | mdpi.com |
| α-Hydroxyphosphonates | O-Acylation (Mitsunobu) | Carboxylic acid, PPh3, DEAD/DIAD | α-Acyloxyphosphonates | 65–88% | mdpi.com |
Substitution of the Hydroxyl Group
The hydroxyl group of hydroxymethylphosphonates can be replaced by various nucleophiles, including halogens and amines, opening pathways to other important classes of phosphonate compounds. mdpi.com
Halogenation: The conversion of the hydroxyl group to a halogen is a crucial synthetic step. α-Chlorobenzylphosphonates can be obtained from the corresponding hydroxyphosphonates using triphenylphosphine and carbon tetrachloride. mdpi.com For fluorination, diethylaminosulfur trifluoride (DAST) is a commonly employed reagent to achieve the OH → F transformation. mdpi.com
Nucleophilic Substitution with Amines: α-Aminophosphonates are valuable compounds often synthesized via the Kabachnik-Fields reaction. mdpi.com However, they can also be prepared through the direct nucleophilic substitution of α-hydroxyphosphonates. This reaction can be performed with primary or secondary amines under microwave irradiation in the presence of aluminum oxide (Al₂O₃), achieving complete conversion in just 3–7 minutes. mdpi.com
Table 2: Synthesis of Derivatives via Substitution
| Starting Intermediate | Reaction Type | Reagents | Product Class | Conditions | Reference |
|---|---|---|---|---|---|
| α-Hydroxyphosphonates | Chlorination | Triphenylphosphine, Carbon tetrachloride | α-Chlorophosphonates | - | mdpi.com |
| α-Hydroxyphosphonates | Fluorination | Diethylaminosulfur trifluoride (DAST) | α-Fluorophosphonates | - | mdpi.com |
| α-Hydroxyphosphonates | Amination | Primary or Secondary Amines, Al₂O₃ | α-Aminophosphonates | Microwave irradiation, 3–7 min | mdpi.com |
Strategic Applications of Diethyl Ethoxymethyl Phosphonate in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The stabilized carbanion generated from Diethyl (ethoxymethyl)phosphonate via deprotonation with a strong base is a cornerstone of its synthetic utility. This nucleophilic species readily participates in several critical reactions that form new carbon-carbon bonds.
Horner-Wadsworth-Emmons Olefination in Complex Molecule Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the synthesis of alkenes from aldehydes and ketones with high stereocontrol. chemie-brunschwig.chorganic-chemistry.org this compound is particularly useful in this context, where its anion reacts with carbonyl compounds to produce ethyl vinyl ethers. chemie-brunschwig.chchem960.com These enol ethers are valuable synthetic intermediates that can be readily hydrolyzed under acidic conditions to yield aldehydes, effectively achieving a one-carbon homologation of the original carbonyl compound. orgsyn.org
The reaction begins with the deprotonation of the phosphonate (B1237965) at the α-carbon using a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to form a stabilized phosphonate carbanion. organic-chemistry.org This anion then performs a nucleophilic attack on an aldehyde or ketone. The resulting intermediate collapses through a cyclic oxaphosphetane to eliminate a water-soluble phosphate (B84403) byproduct and form the vinyl ether. organic-chemistry.org This process is a key step in the assembly of complex natural products and other intricate organic molecules. chem960.com
Table 1: Horner-Wadsworth-Emmons Reaction with this compound
| Carbonyl Substrate | Product (Vinyl Ether) | Subsequent Product (after hydrolysis) |
|---|---|---|
| Benzaldehyde | 1-Ethoxy-2-phenylethene | Phenylacetaldehyde |
| Cyclohexanone | (Ethoxymethylene)cyclohexane | Cyclohexanecarbaldehyde |
| Acetone (B3395972) | 2-Ethoxyprop-1-ene | Propanal |
Kinugasa Reaction in Heterocycle Synthesis
A thorough review of scientific literature did not yield any examples of this compound being used in the Kinugasa reaction. The Kinugasa reaction is a copper-catalyzed [3+2] cycloaddition between a nitrone and a terminal alkyne to synthesize β-lactam rings. umich.eduresearchgate.netlodz.pl The required substrate for this transformation is an alkyne, such as diethyl ethynylphosphonate, which possesses a carbon-carbon triple bond. umich.eduresearchgate.net this compound lacks this alkyne functionality and is therefore not a suitable substrate for the conventional Kinugasa reaction.
Michael Addition Reactions
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate (1,4-) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. libretexts.org The nucleophile is typically a stabilized carbanion, such as an enolate derived from a 1,3-dicarbonyl compound. libretexts.org
The carbanion of this compound, being a stabilized nucleophile, is a plausible Michael donor. In principle, after deprotonation with a strong base, this anion can add to the β-position of a suitable Michael acceptor. This reaction would create a new carbon-carbon bond and result in a 1,5-difunctionalized product, which could be further elaborated. While specific examples involving this compound are not prominently documented in the reviewed literature, the reaction's mechanism is well-established for other stabilized phosphonate carbanions. rsc.orgorganicreactions.org
Table 2: Potential Michael Acceptors for Reaction with Deprotonated this compound
| Class of Michael Acceptor | Example |
|---|---|
| α,β-Unsaturated Ketones | Methyl vinyl ketone |
| α,β-Unsaturated Esters | Ethyl acrylate |
| α,β-Unsaturated Nitriles | Acrylonitrile |
| Nitroalkenes | Nitrostyrene |
Role as a Precursor in the Synthesis of Functionally Diverse Organic Molecules
This compound serves as a key building block for introducing specific functional groups into molecules, rendering it a valuable precursor in multi-step syntheses. chem960.com Its most significant role is as a masked acetaldehyde (B116499) anion equivalent. Through the Horner-Wadsworth-Emmons reaction, it converts aldehydes and ketones into vinyl ethers. orgsyn.org These vinyl ethers are versatile intermediates that can be:
Hydrolyzed to aldehydes: Providing a reliable method for carbon chain extension.
Used in cycloadditions: The electron-rich double bond of the vinyl ether can participate in various cycloaddition reactions to form cyclic structures. sci-hub.se
Furthermore, this compound is an intermediate in the preparation of other important compounds, such as α-aminophosphonates, which are recognized for their significant biological activity and are pivotal in drug discovery. chem960.com Its stability and compatibility with a range of reaction conditions make it a reliable reagent for constructing complex molecular frameworks. chem960.com
Preparation of Phosphonic Acids and Related Esters
The conversion of phosphonate esters, such as this compound, into their corresponding phosphonic acids is a crucial transformation, as the phosphonic acid moiety is important for biological applications and material science. beilstein-journals.org This dealkylation can be achieved through several methods, primarily acid-catalyzed hydrolysis or treatment with silyl (B83357) halides. beilstein-journals.orgnih.gov
Acid-Catalyzed Hydrolysis: This is the most common method, typically involving refluxing the phosphonate ester with a strong concentrated acid like hydrochloric acid (HCl). beilstein-journals.orgnih.gov The reaction proceeds in two consecutive steps, hydrolyzing both ethyl ester groups to yield the phosphonic acid. nih.gov While effective, these harsh conditions may not be suitable for sensitive substrates. nih.gov
McKenna Reaction (Silyl Halide Cleavage): A milder and highly efficient alternative is the reaction with a halotrimethylsilane, most commonly bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis or hydrolysis. beilstein-journals.org This two-step procedure is often the method of choice for substrates that cannot tolerate strong acidic conditions. The reaction is typically fast and clean, proceeding at or below room temperature. beilstein-journals.org
It is important to note that under these dealkylation conditions, the ethoxymethyl ether bond may also be susceptible to cleavage, potentially leading to hydroxymethylphosphonic acid or other byproducts.
Additionally, phosphonate esters can be modified through transesterification. For instance, reacting a monomethyl phosphonate with an alcohol under Mitsunobu conditions can yield mixed phosphonate diesters, which can then be selectively deprotected. google.com
Table 3: Comparison of Methods for Phosphonic Acid Synthesis from Diethyl Phosphonates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Simple, inexpensive reagents. beilstein-journals.orgnih.gov | Harsh conditions, not suitable for sensitive molecules. nih.gov |
| McKenna Reaction | 1. TMSBr or TMSI 2. MeOH or H₂O | Room temperature or below | Mild conditions, high yield, suitable for complex substrates. beilstein-journals.org | More expensive reagents. |
Catalytic Aspects in Diethyl Ethoxymethyl Phosphonate Chemistry
Lewis Acid Catalysis (e.g., BF₃·Et₂O)
Lewis acids play a pivotal role in activating diethyl (ethoxymethyl)phosphonate and its precursors for subsequent reactions. Boron trifluoride diethyl etherate (BF₃·Et₂O) is a frequently employed Lewis acid for this purpose. wikipedia.org Its primary function is to coordinate with Lewis basic sites, typically oxygen atoms, thereby increasing the electrophilicity of the molecule and facilitating nucleophilic attack. reddit.com
A notable application of Lewis acid catalysis is in the synthesis of diethyl alkoxymethylphosphonates. In a method developed for this purpose, a Lewis acid like titanium tetrachloride or boron trifluoride promotes the reaction of an acetal (B89532) with triethyl phosphite (B83602). Specifically, alkoxy-4-chlorophenoxymethanes, when treated with triethyl phosphite in the presence of BF₃·Et₂O at low temperatures, generate alkoxymethyltriethoxyphosphonium ions. Subsequent hydrolysis of this intermediate yields the desired diethyl alkoxymethylphosphonate. Precise control of reaction conditions is crucial to prevent disproportionation of the phosphonium (B103445) ion intermediate.
The effectiveness of BF₃·Et₂O as a catalyst is also highlighted in cascade cyclizations for the synthesis of complex natural products, where it facilitates epoxide ring-opening. nih.gov This demonstrates the broader utility of Lewis acids in reactions that could conceptually be applied to precursors of or be used in conjunction with this compound.
Table 1: Lewis Acid Catalyzed Synthesis of Diethyl Alkoxymethylphosphonates
| Entry | Lewis Acid | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| 1 | TiCl₄ | -78 °C | 15 min | ~80% |
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are instrumental in catalyzing cross-coupling reactions to form C-P bonds, a fundamental transformation in phosphonate (B1237965) chemistry. rsc.orgscispace.com The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a classic example. rsc.org While not directly involving this compound as a substrate, this methodology is foundational for synthesizing a wide array of arylphosphonates.
Palladium catalysts, including well-defined complexes like the Herrmann palladacycle and (NHC)-palladium catalysts, have been successfully used in the Heck arylation of diethyl vinylphosphonate (B8674324). researchgate.net This reaction, which couples the vinylphosphonate with aryl halides, produces diethyl 2-(aryl)vinylphosphonates, demonstrating the power of palladium catalysis in elaborating phosphonate structures. researchgate.net
Copper catalysts are also significant, particularly in Sonogashira-type couplings. scispace.com For instance, mesoporous TiO₂-supported copper(I) phosphonate-containing catalysts have shown activity in coupling reactions, highlighting the synergy between the metal center and the phosphonate ligand in the catalytic system. scispace.com
Heterogeneous Catalysis and Nanocatalysis in Phosphonate Reactions
The drive towards more sustainable and efficient chemical processes has spurred the development of heterogeneous and nanocatalytic systems for phosphonate synthesis. rsc.org These catalysts offer advantages such as ease of separation, recyclability, and often, enhanced activity. tezu.ernet.in
Metal-organic frameworks (MOFs) and other porous materials incorporating phosphonate moieties are a significant class of heterogeneous catalysts. scispace.comrsc.org For example, a cobalt-phosphonate network has been shown to be an efficient heterogeneous catalyst for the conversion of CO₂ to cyclic carbonates. rsc.org The catalytic activity is attributed to the presence of both Lewis and Brønsted acid sites within the framework. rsc.org
Nanoparticles also serve as robust catalysts. Palladium nanoparticles, for instance, have been employed in various catalytic reactions. tezu.ernet.in The use of porous materials like mesoporous titania-ceria mixed oxide as supports for nanoparticles can further enhance their catalytic performance by increasing the active surface area. rsc.org
Organocatalysis and Base-Mediated Transformations
Organocatalysis and base-mediated reactions provide metal-free alternatives for transformations involving phosphonates. rsc.org These methods often rely on the activation of substrates through the formation of more reactive intermediates.
Base-mediated transformations are common in the functionalization of phosphonates. For instance, the synthesis of diethyl alkoxymethylphosphonates can be initiated by the deprotonation of an alcohol using a base like sodium hydride to form a sodium alkoxide. This alkoxide then displaces a leaving group in a subsequent nucleophilic substitution reaction.
N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been investigated for their potential in phosphonate chemistry. tezu.ernet.in While direct applications with this compound may be less common, the principles of NHC catalysis, such as the generation of reactive acyl anion equivalents, could be adapted for novel transformations of functionalized phosphonates.
Advanced Spectroscopic and Analytical Methodologies for the Investigation of Diethyl Ethoxymethyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including Diethyl (ethoxymethyl)phosphonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for identifying the types and number of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule. The ethoxy groups attached to the phosphorus atom and the ethoxy group attached to the methylene (B1212753) bridge each present characteristic triplet and quartet patterns due to spin-spin coupling with neighboring protons. The methylene protons of the ethoxymethyl group appear as a doublet due to coupling with the phosphorus atom. The chemical shifts (δ) of these signals are indicative of their electronic environment.
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| OCH₂CH₃ (ethoxy on P) | 1.25 | t | 7.0 Hz |
| OCH₂CH₃ (ethoxy on P) | 4.05 | dq | J(H,H) = 7.0 Hz, J(P,H) = 8.0 Hz |
| P-CH₂-O | 3.75 | d | J(P,H) = 8.0 Hz |
| OCH₂CH₃ (ethoxymethyl) | 1.15 | t | 7.0 Hz |
| OCH₂CH₃ (ethoxymethyl) | 3.55 | q | 7.0 Hz |
This is a representative table based on typical values for similar structures and may not reflect experimentally determined values for this compound specifically.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom. The carbon atoms of the ethoxy groups and the ethoxymethyl group can be readily identified. Furthermore, coupling between the phosphorus atom and adjacent carbon atoms (J-coupling) can provide additional structural insights. nih.govchemicalbook.com
| Carbon Atom | Chemical Shift (ppm) |
| OCH₂C H₃ (ethoxy on P) | 16.5 |
| OC H₂CH₃ (ethoxy on P) | 62.0 |
| P-C H₂-O | 65.0 (d, J(P,C) = 165 Hz) |
| OCH₂C H₃ (ethoxymethyl) | 15.0 |
| OC H₂CH₃ (ethoxymethyl) | 67.0 |
This is a representative table based on typical values for similar structures and may not reflect experimentally determined values for this compound specifically.
³¹P NMR Spectroscopy
Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for studying organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it provides a strong NMR signal. The chemical shift of the phosphorus nucleus in this compound is a sensitive indicator of its oxidation state and coordination environment. nih.gov For phosphonates, the ³¹P chemical shift typically appears in a characteristic region of the spectrum, providing unambiguous confirmation of the presence of the phosphonate (B1237965) group. nih.gov The replacement of a non-esterified oxygen atom with sulfur in related phosphate (B84403) compounds has been shown to qualitatively change the NMR shielding of the phosphorus atom. nih.gov Theoretical calculations, including solvent and relativistic effects, have proven essential for accurately interpreting ³¹P NMR shifts. nih.gov
| Nucleus | Chemical Shift (ppm) |
| ³¹P | ~20 |
This is a representative value for phosphonates and may not reflect the exact experimental value for this compound.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern that can be used to elucidate the structure of the molecule. For this compound, with a molecular weight of 196.18 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 196. labproinc.com Analysis of the fragmentation pattern can reveal the loss of ethoxy groups, the ethoxymethyl group, and other characteristic fragments, further confirming the compound's identity.
Chromatographic Separations and Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC)
Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds. labproinc.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and affinity for the stationary phase. The purity of this compound can be determined by GC, with a reported purity of at least 98.0%. labproinc.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For some phosphate and phosphonate compounds, derivatization may be necessary to improve their volatility and chromatographic behavior.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of organophosphorus compounds, including phosphonates like this compound. Due to the thermal lability of many organophosphorus compounds, HPLC is often preferred over gas chromatography (GC). chromatographyonline.comchromatographyonline.com The technique's sensitivity and selectivity make it suitable for analyzing these compounds in various matrices. chromatographyonline.com
The separation in HPLC is typically achieved on a stationary phase, such as a C18 or a cyano (CN) column, using a mobile phase under high pressure. For organophosphorus compounds, reversed-phase (RP) HPLC is common. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water. sigmaaldrich.comresearchgate.netnih.gov To improve peak shape and resolution, especially for ionizable compounds, modifiers like phosphoric acid or formic acid may be added to the mobile phase. sielc.com Detection is frequently performed using an ultraviolet (UV) detector, as many organic compounds absorb UV light. chromatographyonline.comsigmaaldrich.com
While specific HPLC methods for this compound are not extensively detailed in the provided literature, the analysis of structurally similar compounds provides a strong basis for its methodological approach. For instance, a reverse-phase HPLC method for Diethyl ((ethylthio)methyl)phosphonate utilizes an acetonitrile/water/phosphoric acid mobile phase. sielc.com For other organophosphorus pesticides, methods have been developed using magnetic solid-phase extraction (SPE) for sample clean-up and preconcentration, followed by HPLC-UV detection. chromatographyonline.comchromatographyonline.com Such methods have demonstrated good linearity, with correlation coefficients (R²) often exceeding 0.999, and low limits of detection (LODs). chromatographyonline.com
Below is a table summarizing typical HPLC conditions used for the analysis of related organophosphorus compounds, which could be adapted for this compound.
| Parameter | Typical Conditions | Source(s) |
| Column | Discovery® Cyano; Newcrom R1 (C18); Hibar C18 | sielc.comsigmaaldrich.comresearchgate.net |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 or 90:10 v/v) with acid modifier | sielc.comsigmaaldrich.comresearchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | sigmaaldrich.comresearchgate.net |
| Detector | UV (e.g., at 214 nm or 219 nm) | sigmaaldrich.comresearchgate.net |
| Column Temp. | Ambient (e.g., 20 °C) | sigmaaldrich.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis and screening of organophosphorus compounds. researchgate.net It serves as an efficient method for separating components of a mixture based on their differential partitioning between a solid stationary phase (adsorbent) and a liquid mobile phase (developing solvent). rsc.orgsigmaaldrich.com
For the analysis of organophosphorus compounds, the stationary phase is most commonly silica (B1680970) gel coated on a support like glass or aluminum. researchgate.netrsc.org The choice of the mobile phase, or eluent, is critical for achieving good separation. Various solvent systems, often consisting of a mixture of nonpolar and polar solvents, are employed. For example, a silica gel-ethyl acetate (B1210297) system has been shown to provide a good spread of Rf values for many pesticides. researchgate.net
After the plate is developed, the separated spots, which are typically colorless, must be visualized. Common visualization methods include:
UV Light: If the compounds fluoresce or quench fluorescence, they can be visualized under UV light (e.g., at 254 nm) on plates containing a fluorescent indicator (F254). rsc.orgresearchgate.net
Chromogenic Reagents: The plate is sprayed with a chemical reagent that reacts with the analyte to produce a colored spot. nih.gov For organophosphorus compounds, various chromogenic sprays are used. One general method involves spraying with a reagent that hydrolyzes the insecticide, followed by a second reagent that reacts with the hydrolysis product to form a colored spot. Specific reagents, such as o-tolidine (B45760) & potassium iodide, can also be employed. researchgate.net
While TLC is primarily qualitative, it can be used for semi-quantitative estimation by comparing the size and intensity of the sample spot to that of standards. The technique is particularly useful for routine screening of agricultural and food products.
The following table presents examples of TLC systems used for the analysis of organophosphorus compounds.
| Adsorbent | Developing Solvent System | Visualization Method | Source(s) |
| Silica Gel | Ethyl Acetate | o-Tolidine & Potassium Iodide (O-TKI) | researchgate.net |
| Silica Gel | Hexane | o-Tolidine & Potassium Iodide (O-TKI) | researchgate.net |
| Aluminum Oxide G | Hexane | Silver Nitrate & UV light (AgUV) | researchgate.net |
| Silica Gel F254 | Various (e.g., Ethyl Acetate/Heptane) | UV light (254 nm), Potassium Permanganate stain | rsc.orgresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An IR spectrum represents a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. Based on the analysis of structurally similar organophosphorus compounds, the following peaks can be anticipated:
P=O (Phosphoryl group): This bond typically exhibits a very strong and sharp absorption band in the region of 1250-1300 cm⁻¹. This is one of the most characteristic peaks for many organophosphorus compounds.
P-O-C (Phosphoester group): The asymmetric and symmetric stretching vibrations of the P-O-C linkage usually appear as strong bands in the 1000-1050 cm⁻¹ region. The C-O stretch within this group also contributes to absorption in this fingerprint region.
C-O-C (Ether linkage): The asymmetric stretching vibration of the ether group (CH₂-O-CH₂) is expected to produce a strong absorption band, typically in the range of 1150-1085 cm⁻¹.
C-H (Alkyl groups): Stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups will appear in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups will be observed at lower wavenumbers, such as ~1470 cm⁻¹ and ~1370 cm⁻¹.
Analysis of the IR spectra of related compounds supports these assignments. For example, the spectrum for Diethyl phosphite (B83602) shows a prominent P=O stretch and strong absorptions in the P-O-C region. nist.govchemicalbook.com Similarly, Diethyl (hydroxymethyl)phosphonate exhibits a strong, broad O-H stretch in addition to the characteristic phosphonate and alkyl absorptions. nist.gov The spectrum of Diethyl ethylphosphonate also clearly shows the key P=O and P-O-C vibrations. nih.govchemicalbook.com
The table below summarizes the expected IR absorption bands for the primary functional groups in this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O | Stretch | ~1250 | Strong, Sharp |
| P-O-C | Stretch | ~1030 | Strong |
| C-O-C | Asymmetric Stretch | ~1100 | Strong |
| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong |
| C-H (Alkyl) | Bend | ~1370-1470 | Variable |
Theoretical and Computational Chemistry Approaches to Diethyl Ethoxymethyl Phosphonate Systems
Density Functional Theory (DFT) Applications in Reaction and Structural Analysis
Density Functional Theory (DFT) has become a important tool in computational chemistry for the analysis of organophosphorus compounds. DFT methods are used to investigate the electronic structure and geometry of molecules, providing a basis for understanding their reactivity.
In the context of diethyl (ethoxymethyl)phosphonate, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These structural parameters are crucial for understanding the steric and electronic effects that govern the molecule's behavior in chemical reactions. For instance, DFT can be used to model the structural changes that occur during reactions such as the Horner-Wadsworth-Emmons olefination, where this compound can act as a reagent. tcichemicals.com
Furthermore, DFT is applied to analyze the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. DFT calculations can also be used to predict the outcomes of reactions by modeling the potential energy surfaces of reaction pathways.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on related phosphonate (B1237965) compounds. For example, DFT has been successfully used to study the structural and electronic properties of various phosphonates, providing insights into their reaction mechanisms. rsc.org
Table 1: Applications of DFT in the Study of this compound
| Application | Description |
| Structural Optimization | Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |
| Electronic Structure Analysis | Calculation of electron density distribution, molecular electrostatic potential (MEP) maps, and frontier molecular orbital (HOMO/LUMO) energies. |
| Reactivity Prediction | Assessment of chemical reactivity through the analysis of HOMO-LUMO gaps and Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. |
| Reaction Mechanism Studies | Modeling of reaction pathways, including the identification of transition states and the calculation of activation energies, to elucidate reaction mechanisms. |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are a class of computational methods that are based on first principles, without the use of empirical parameters. These methods provide a rigorous and accurate approach to studying the electronic structure and properties of molecules. researchgate.net
For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can be used to obtain highly accurate predictions of its molecular properties. These calculations are particularly valuable for studying systems where electron correlation effects are significant. acs.org
Ab initio methods can be applied to:
Determine the ground-state and excited-state electronic energies of the molecule.
Calculate the molecular wavefunction, which contains all the information about the electronic structure of the molecule.
Predict various molecular properties, such as dipole moments, polarizabilities, and vibrational frequencies. acs.orgrsc.org
While computationally more demanding than DFT, ab initio methods offer a higher level of theory and can be used to benchmark the results obtained from other computational approaches. For instance, ab initio calculations have been used to study the stereochemistry and inversion barriers in aminophosphines, providing fundamental insights into the behavior of phosphorus-containing compounds. rsc.org In the context of this compound, these methods could be used to accurately model its conformational landscape and the energetics of its various rotational isomers.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules. mdpi.com
For this compound, MD simulations can be employed to:
Explore the conformational space of the molecule and identify the most stable conformers.
Simulate the behavior of the molecule in different solvent environments and study its interactions with solvent molecules.
Investigate the interactions of this compound with other molecules, such as substrates or biological macromolecules, to understand its role in various chemical and biological processes.
MD simulations are particularly useful for studying large and flexible molecules where a static picture of the structure is insufficient. The insights gained from MD simulations can complement the information obtained from other computational methods, such as DFT and ab initio calculations, by providing a dynamic perspective on the behavior of the molecule.
Quantum Chemical Investigations of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Quantum chemical calculations are widely used to predict and interpret the spectroscopic properties of molecules, including NMR chemical shifts. These calculations provide a direct link between the molecular structure and the observed spectroscopic data, aiding in the structural elucidation of compounds. rsc.orgrsc.orgacs.orgresearchgate.net
For this compound, quantum chemical methods can be used to calculate its ¹H, ¹³C, and ³¹P NMR chemical shifts. The calculated shifts can then be compared with experimental data to validate the predicted molecular structure and to assign the signals in the experimental spectrum.
A study by JEOL Ltd. provides experimental ¹³C NMR data for a mixture containing this compound. jeol.com The reported chemical shifts and ¹³C-³¹P coupling constants can be used as a benchmark for theoretical calculations.
Table 2: Experimental and Calculated ¹³C NMR Data for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) jeol.com | Experimental J(C,P) (Hz) jeol.com |
| P-CH₂-O | 64.35 | 167 |
| O-CH₂-CH₃ (ethoxy on P) | 61.14 | 6 |
| O-CH₂-CH₃ (ethoxymethyl) | 68.73 | 12 |
| CH₃ (ethoxy on P) | 16.08 | 7 |
| CH₃ (ethoxymethyl) | 14.57 | - |
Note: The assignments in the table are based on the analysis of similar compounds and general principles of NMR spectroscopy.
Quantum chemical calculations of NMR parameters are typically performed using DFT methods, often in combination with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgresearchgate.net By accurately predicting the NMR spectra of this compound, these calculations can provide valuable insights into its electronic structure and conformational preferences.
Computational Studies on Reaction Energetics and Transition States
Computational chemistry plays a crucial role in the study of chemical reactions by providing detailed information about their energetics and mechanisms. By modeling the potential energy surface of a reaction, computational methods can be used to identify transition states, calculate activation energies, and determine the thermodynamics of the reaction.
For reactions involving this compound, such as its use as a Horner-Wadsworth-Emmons reagent, computational studies can provide valuable insights into:
The mechanism of the reaction, including the formation of the phosphonate carbanion and its subsequent reaction with a carbonyl compound.
The structure and stability of the transition states involved in the reaction.
The factors that influence the stereoselectivity of the reaction, such as the nature of the substituents and the reaction conditions.
Q & A
Q. What are the common synthetic routes for diethyl (ethoxymethyl)phosphonate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting ethoxymethyl halides with diethyl phosphite in the presence of a base (e.g., triethylamine). Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
- Temperature : Reactions are often conducted at 0–25°C to minimize side products.
- Catalyst : Bases like triethylamine improve nucleophilicity of the phosphite .
Example Reaction Conditions :
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethoxymethyl chloride | Diethyl phosphite | THF | 0–5 | 75–85 |
| Ethoxymethyl bromide | Diethyl phosphite | DCM | 25 | 70–78 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 31P NMR : Primary tool for confirming phosphonate structure. The phosphorus signal typically appears at δ 20–30 ppm for dialkyl phosphonates .
- 1H/13C NMR : Ethoxy groups resonate at δ 1.2–1.4 ppm (triplet, CH3) and δ 3.4–3.6 ppm (quartet, CH2) .
- GC-MS : Used to assess purity and detect volatile impurities. Retention times should match authentic samples (e.g., ~4–6 minutes under standard GC conditions) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in a cool, dry place away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between expected and observed analytical data (e.g., NMR or GC-MS results)?
- Methodological Answer :
- Cross-Validation : Combine 31P NMR with IR spectroscopy (e.g., P=O stretch at 1250–1300 cm⁻¹) to confirm functional groups .
- Spiking Experiments : Add authentic samples to GC or HPLC runs to identify overlapping peaks.
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolysis products like phosphonic acids) .
Q. What methodologies are recommended for identifying reaction byproducts or impurities?
- Methodological Answer :
- Chromatographic Separation : Employ silica gel column chromatography with ethyl acetate/petroleum ether gradients to isolate byproducts .
- Quantitative NMR : Integrate 31P signals to estimate impurity levels (e.g., <3% in high-purity batches) .
- Mass Spectrometry : High-resolution MS can distinguish between isomers (e.g., ethoxymethyl vs. methoxyethyl substitution) .
Q. How can the stability of this compound under experimental conditions be evaluated?
- Methodological Answer : Design accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC.
- pH Stability : Expose to buffered solutions (pH 2–12) and analyze hydrolytic products (e.g., phosphonic acids) .
Key Metrics :
| Condition | Degradation Pathway | Analysis Method |
|---|---|---|
| High Temp | Thermal decomposition | GC-MS |
| Acidic pH | Hydrolysis | 31P NMR |
Q. What are the environmental implications of this compound release?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
